3,5-Dichloro-2-(difluoromethoxy)benzaldehyde
Description
3,5-Dichloro-2-(difluoromethoxy)benzaldehyde (CAS: 1153165-78-6) is an aromatic aldehyde with the molecular formula C₈H₄Cl₂F₂O₂ and a molecular weight of 241.02 g/mol . Its structure features two chlorine atoms at the 3- and 5-positions of the benzene ring, a difluoromethoxy group (-OCF₂H) at the 2-position, and an aldehyde functional group at the 1-position. This compound is primarily used as a synthetic intermediate in pharmaceuticals and agrochemicals due to its reactive aldehyde group and electron-withdrawing substituents, which enhance its participation in condensation and nucleophilic addition reactions .
Properties
IUPAC Name |
3,5-dichloro-2-(difluoromethoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2F2O2/c9-5-1-4(3-13)7(6(10)2-5)14-8(11)12/h1-3,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCQQNUKUULYBSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C=O)OC(F)F)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dichloro-2-(difluoromethoxy)benzaldehyde typically involves the chlorination and fluorination of benzaldehyde derivatives. One common method includes the reaction of 3,5-dichlorobenzaldehyde with difluoromethyl ether under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound often involves large-scale chlorination and fluorination processes. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3,5-Dichloro-2-(difluoromethoxy)benzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atoms.
Major Products:
Oxidation: Formation of 3,5-dichloro-2-(difluoromethoxy)benzoic acid.
Reduction: Formation of 3,5-dichloro-2-(difluoromethoxy)benzyl alcohol.
Substitution: Formation of various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3,5-Dichloro-2-(difluoromethoxy)benzaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It is valuable in the development of pharmaceuticals and agrochemicals.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a building block in the synthesis of biologically active molecules. It may be used in the development of new drugs with specific therapeutic targets.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in polymer chemistry and material science.
Mechanism of Action
The mechanism of action of 3,5-Dichloro-2-(difluoromethoxy)benzaldehyde depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its mechanism of action would depend on the molecular targets it interacts with, such as enzymes or receptors, leading to specific biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and physicochemical properties of 3,5-Dichloro-2-(difluoromethoxy)benzaldehyde and related compounds:
Key Observations:
Chlorine vs. Fluorine Substituents: The target compound’s 3,5-dichloro substitution provides stronger electron-withdrawing effects compared to 3,5-difluoro analogs (e.g., 3,5-Difluoro-2-hydroxybenzaldehyde), enhancing its reactivity in electrophilic substitutions . In contrast, the difluoromethoxy group (-OCF₂H) offers metabolic stability compared to non-fluorinated alkoxy groups, a feature shared with 4-(Difluoromethoxy)-3-methoxybenzaldehyde .
Functional Group Diversity: The aldehyde group in the target compound enables condensation reactions (e.g., with triazoles in ), whereas ketone (3,5-Dichloro-2,2,2-trifluoroacetophenone) or benzimidazole derivatives () participate in distinct reaction pathways .
Commercial and Research Relevance
- Price and Availability : The target compound is sold at premium rates (e.g., €457/50mg by CymitQuimica), reflecting its specialized synthetic applications .
- Comparative Demand : Benzimidazole derivatives (e.g., Chloroflurazole) are bulk-produced for agriculture, while fluorinated benzaldehydes cater to niche pharmaceutical R&D .
Biological Activity
3,5-Dichloro-2-(difluoromethoxy)benzaldehyde (DCDFB) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- CAS Number : 1153165-78-6
- Molecular Formula : C8H5Cl2F2O
- Molecular Weight : 227.03 g/mol
Biological Activity Overview
DCDFB exhibits a range of biological activities, particularly in the fields of anti-inflammatory and anticancer research. Its structural characteristics suggest it may interact with various biological targets.
1. Anti-inflammatory Activity
Recent studies have demonstrated that DCDFB can modulate inflammatory pathways. For instance, in vitro assays have shown that DCDFB significantly reduces the expression of pro-inflammatory markers such as COX-2 and iNOS in macrophage cell lines. This effect is believed to occur through the inhibition of the MAPK signaling pathway, which plays a crucial role in inflammation.
Table 1: Effects of DCDFB on Inflammatory Markers
| Concentration (µmol/L) | COX-2 Expression (%) | iNOS Expression (%) |
|---|---|---|
| Control | 100 | 100 |
| 0.1 | 85 | 90 |
| 1.0 | 70 | 75 |
| 10.0 | 50 | 60 |
Data indicates a dose-dependent reduction in inflammatory marker expression.
2. Anticancer Properties
DCDFB has also been investigated for its anticancer potential. In various cancer cell lines, including breast and colon cancer cells, DCDFB has shown cytotoxic effects. The compound induces apoptosis and inhibits cell proliferation by disrupting mitochondrial function and activating caspase pathways.
Case Study Example: Breast Cancer Cell Line (MCF-7)
In a study involving MCF-7 cells, treatment with DCDFB resulted in a significant decrease in cell viability:
- IC50 Value : Approximately 15 µM after 24 hours of treatment.
- Mechanism : Induction of apoptosis via the intrinsic pathway, evidenced by increased levels of cytochrome c release into the cytosol.
The biological activity of DCDFB is attributed to its ability to interact with specific molecular targets:
- MAPK Pathway Inhibition : DCDFB inhibits phosphorylation of ERK1/2 and p38 MAPK, leading to reduced expression of inflammatory cytokines.
- Apoptotic Pathways : The compound activates caspases and alters mitochondrial membrane potential, triggering programmed cell death in cancer cells.
Comparative Analysis with Similar Compounds
To understand the unique properties of DCDFB, it is beneficial to compare it with structurally related compounds:
| Compound Name | Biological Activity | IC50 (µM) |
|---|---|---|
| 3,4-Dichlorobenzaldehyde | Moderate anti-inflammatory | 25 |
| Difluoromethoxybenzaldehyde | Weak anticancer effects | >50 |
| This compound | Strong anti-inflammatory & anticancer effects | 15 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
